6-Fluoroisoquinolin-8-ol
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Overview
Description
6-Fluoroisoquinolin-8-ol is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 8th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinolin-8-ol typically involves the fluorination of isoquinoline derivatives. One common method is the Skraup synthesis, which starts with 2-amino-5-fluorophenol. This compound undergoes cyclization and subsequent functional group modifications to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the selective introduction of the fluorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Fluoroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic applications .
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
6-Fluoroquinolin-8-ol: Another fluorinated derivative with similar structural features.
8-Hydroxyquinoline: A non-fluorinated analog with well-known chelating properties.
6-Fluoroisoquinolin-3-ol: A positional isomer with the fluorine atom at the 3rd position
Uniqueness: 6-Fluoroisoquinolin-8-ol is unique due to the specific positioning of the fluorine atom and hydroxyl group, which imparts distinct chemical and biological properties. Its fluorinated nature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6FNO |
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Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoroisoquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-1-2-11-5-8(6)9(12)4-7/h1-5,12H |
InChI Key |
VJKQTKYEQMOQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)O |
Origin of Product |
United States |
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